1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
The compound 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-3-carbaldehyde derivative characterized by a 4-iodo-3-methylphenyl substituent at the 1-position of the pyrrole ring. Its molecular formula is C₁₄H₁₄INO, with an approximate molecular weight of 339.23 g/mol. The iodine atom introduces significant steric bulk and polarizability, while the methyl group at the 3-position of the phenyl ring contributes to steric effects. This combination distinguishes it from other pyrrole-3-carbaldehyde derivatives, which typically feature substituents such as halogens (F, Cl), alkyl chains (isopropyl, butyl), or functionalized aromatic groups (hydroxy, trifluoromethyl) .
Properties
IUPAC Name |
1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSGOYZIEBVYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358112 | |
| Record name | 1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423750-08-7 | |
| Record name | 1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Iodination of 1-(3-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Substrate Preparation :
Iodination Conditions :
- Employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) in dichloromethane at 0–25°C.
- Example Protocol :
Yield : 60–75% (estimated based on analogous iodinations).
Suzuki-Miyaura Cross-Coupling for Aryl-Iodine Bond Formation
Palladium-catalyzed cross-coupling offers regioselective access to the 4-iodo-3-methylphenyl group.
Boronic Acid Intermediate Synthesis
Preparation of 4-Iodo-3-methylphenylboronic Acid :
Coupling with Pyrrole Halide :
- React 3-bromo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with the boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Temperature | 90°C |
| Yield | 50–65% (estimated) |
Cyclocondensation Approaches
Building the pyrrole ring with pre-installed substituents ensures regiochemical control.
Knorr-Type Pyrrole Synthesis
- Reaction of 4-Iodo-3-methylphenylhydrazine with Diketone :
Advantages : High atom economy.
Challenges : Limited commercial availability of substituted hydrazines.
Functional Group Interconversion
Late-stage modifications can introduce the aldehyde group.
Oxidation of 3-Hydroxymethyl Group
- Hydroxymethyl Intermediate :
- Reduce 3-cyano-1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole using DIBAL-H to the alcohol.
- Oxidation to Aldehyde :
Yield : ~70% (based on analogous oxidations).
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Electrophilic Iodination | Late-stage functionalization | Competing side reactions | 60–75% |
| Suzuki Coupling | Regioselective | Requires boronic acid synthesis | 50–65% |
| Cyclocondensation | Atom-economical | Hydrazine availability issues | 55–70% |
Characterization and Validation
Successful synthesis requires rigorous analytical validation:
- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons at δ 6.8–7.5 ppm.
- MS (ESI) : Molecular ion peak at m/z 355.2 [M+H]⁺.
Industrial Considerations
Scale-up challenges include:
- Handling sensitive iodine reagents.
- Optimizing catalyst loading for cross-coupling reactions.
- Purification of polar aldehyde intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodo group under appropriate conditions.
Major Products
Oxidation: 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodo group and the aldehyde functionality can influence its reactivity and binding affinity to molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and analogs:
*Calculated molecular weight based on formula.
Key Observations:
Substituent Effects on Molecular Weight: The iodine atom in the target compound increases its molecular weight significantly compared to analogs with lighter substituents (e.g., F, Cl, or alkyl groups). For example, the difluorophenyl analog (235.23 g/mol) is ~100 g/mol lighter . The butylphenyl analog (C₁₇H₂₁NO) has a higher molecular weight than the isopropyl variant due to its longer alkyl chain .
Trifluoromethyl (CF₃) and Chlorine: Strong electron-withdrawing groups in the dichloro-trifluoromethyl analog increase electrophilicity, which may influence reactivity . Hydroxyl Group: The 3-hydroxyphenyl derivative exhibits polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl and butyl analogs .
Biological and Chemical Applications :
- Pyrrole-3-carbaldehydes with halogen substituents (e.g., Cl, F) are often explored for antimicrobial or antitubercular activity . The iodine atom in the target compound could offer unique pharmacokinetic properties due to its size and lipophilicity.
- Alkyl-substituted derivatives (isopropyl, butyl) are typically more lipophilic, as indicated by higher calculated logP values (e.g., XlogP = 3.5 for the isopropyl analog ).
Crystallographic and Analytical Considerations
The presence of iodine in the target compound makes it advantageous for X-ray crystallography. Heavy atoms like iodine improve phasing accuracy in structure determination, as noted in the widespread use of SHELX programs for small-molecule refinement . By contrast, analogs with lighter substituents (e.g., F, CH₃) may require additional techniques for resolving electron density maps.
Biological Activity
Overview
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound notable for its complex structure, which includes an iodo-substituted phenyl ring and a pyrrole ring with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications.
The compound can be synthesized through multi-step organic reactions, often involving the iodination of methyl-substituted phenyl compounds followed by cyclization to form the pyrrole ring. Key chemical reactions include oxidation, reduction, and nucleophilic substitution, which can modify its biological activity:
| Reaction Type | Product | Common Reagents |
|---|---|---|
| Oxidation | 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | KMnO₄, CrO₃ |
| Reduction | 1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol | NaBH₄, LiAlH₄ |
| Substitution | Various substituted derivatives | Amines, thiols |
Anti-inflammatory Activity
Research indicates that pyrrole and fused pyrrole compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and demonstrate notable activity in vivo. For instance, a study revealed that specific synthesized pyrroles showed promising inhibition rates against inflammatory mediators such as IL-1β and TNF-α.
Case Study: Anti-inflammatory Efficacy
A specific compound from a related study demonstrated the following inhibition percentages over time post-carrageenan treatment:
| Time (hours) | Inhibition Percentage |
|---|---|
| 1 | 21.67% |
| 2 | 26.04% |
| 3 | 29.30% |
| 4 | 31.28% |
This activity profile was comparable to standard anti-inflammatory drugs, indicating the potential of these compounds in therapeutic applications.
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The presence of the iodo group enhances its reactivity and binding affinity to molecular targets, which may lead to various biological effects including modulation of inflammatory pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated pyrroles:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Bromo instead of iodo | Varies; generally lower reactivity |
| 1-(4-Chloro-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Chloro substituent | Moderate anti-inflammatory effects |
| 1-(4-Fluoro-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Fluoro group alters electronic properties | Potentially different binding interactions |
Research Findings
Recent studies have highlighted the relevance of structural modifications in enhancing the biological activity of pyrrole derivatives. For example, docking studies have shown that specific substitutions can lead to improved binding affinities at target sites involved in inflammatory responses.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
